![molecular formula C25H22N4O5S B410344 N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410344.png)
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, a carbamothioyl group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with an aldehyde or carboxylic acid.
Introduction of the Carbamothioyl Group: This step involves the reaction of the benzoxazole derivative with an isothiocyanate.
Attachment of the Nitrobenzamide Moiety: This can be accomplished through a coupling reaction with a nitrobenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The benzoxazole ring can be hydrogenated to form a dihydrobenzoxazole derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases such as sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzoxazole derivatives.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The carbamothioyl group may also play a role in binding to specific proteins, while the nitrobenzamide moiety can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[5-(5-methyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
- N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxy-3-aminobenzamide
Uniqueness
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of the ethyl group on the benzoxazole ring, which can influence its chemical reactivity and biological activity. The combination of the carbamothioyl and nitrobenzamide moieties also provides distinct properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C25H22N4O5S |
|---|---|
Poids moléculaire |
490.5g/mol |
Nom IUPAC |
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C25H22N4O5S/c1-4-15-6-9-21-19(11-15)26-24(34-21)17-7-5-14(2)18(12-17)27-25(35)28-23(30)16-8-10-22(33-3)20(13-16)29(31)32/h5-13H,4H2,1-3H3,(H2,27,28,30,35) |
Clé InChI |
WEKNWDFIXINPCR-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
SMILES canonique |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410262.png)
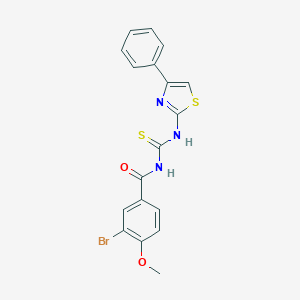
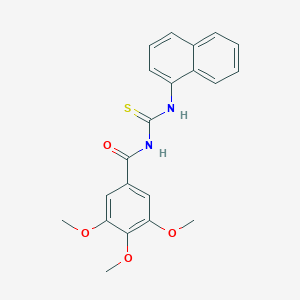
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B410267.png)
![N-(3-bromo-4-methoxybenzoyl)-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B410268.png)
![3-bromo-4-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B410269.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B410270.png)
![3-bromo-4-methoxy-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B410273.png)
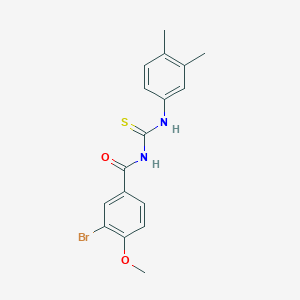
![3-bromo-N-[(2,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410276.png)
![3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410279.png)
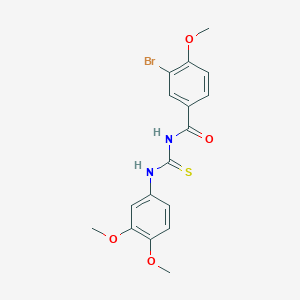
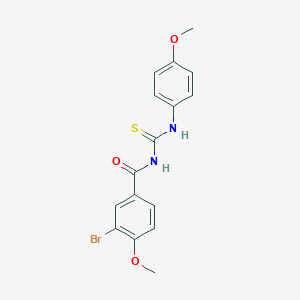
![3-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410284.png)
